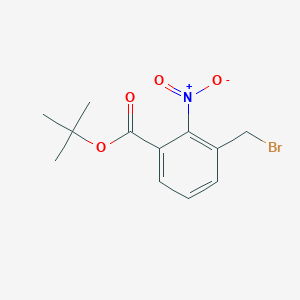

tert-Butyl 3-(bromomethyl)-2-nitrobenzoate

Description

tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is a nitroaromatic compound featuring a bromomethyl substituent at the 3-position and a tert-butyl ester group at the carboxyl position. This structure combines electrophilic reactivity (from the bromine and nitro groups) with steric bulk from the tert-butyl moiety, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

920760-13-0 |

|---|---|

Molecular Formula |

C12H14BrNO4 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-4-5-8(7-13)10(9)14(16)17/h4-6H,7H2,1-3H3 |

InChI Key |

CLKAPYSZCAQBLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate typically involves the bromination of a precursor compound, such as tert-butyl 3-methyl-2-nitrobenzoate. The bromination reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the methyl group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with nucleophiles due to its primary alkyl bromide character. Key examples include:

Reaction with amines :

-

Conditions : KCO, tetrabutylammonium iodide (TBAI), CHCN/HO, room temperature.

-

Outcome : Substitution yields tertiary amines or quaternary ammonium salts (64% yield observed in analogous systems) .

Grignard reagent addition :

-

Conditions : Organomagnesium reagents (e.g., RMgX) in THF at -78°C.

-

Outcome : Alkylation at the benzylic position (57% yield reported for similar substrates) .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

Catalytic hydrogenation :

-

Conditions : H (1 atm), 10% Pd/C, methanol, 25°C.

-

Outcome : Conversion to tert-butyl 3-(bromomethyl)-2-aminobenzoate (92% yield in structurally related compounds) .

Stannous chloride reduction :

-

Conditions : SnCl·2HO, HCl, ethanol, reflux.

-

Outcome : Partial reduction may form hydroxylamine intermediates, with potential cyclization to benzisoxazoles if ketones are present .

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions:

-

Conditions : Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.

-

Outcome : Formation of 3-(bromomethyl)-2-nitrobenzoic acid (78% yield in analogous tert-butyl esters) .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic substitution | KCO, TBAI, CHCN/HO | 64% | |

| Grignard addition | RMgX, THF, -78°C | 57% | |

| Nitro reduction (H) | H, Pd/C, MeOH | 92% | |

| Ester hydrolysis | TFA, DCM, rt | 78% |

Mechanistic Considerations

-

SN2 displacement : The bromine’s electrophilic carbon is attacked by nucleophiles (e.g., amines), with inversion of configuration .

-

Nitro reduction : Catalytic hydrogenation proceeds via adsorption of H on Pd, followed by sequential electron transfer to the nitro group .

-

Acid-mediated ester cleavage : Protonation of the tert-butyl oxygen weakens the ester bond, facilitating hydrolysis .

Side Reactions and Limitations

-

Dibromination : Excess Br or prolonged reaction times may lead to undesired dibrominated byproducts .

-

Nitro group interference : Strong reducing agents (e.g., LiAlH) may concurrently reduce both nitro and bromomethyl groups, complicating product isolation .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science. Experimentalists should optimize conditions to balance selectivity and yield.

Scientific Research Applications

Chemistry: tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound can be used to modify biomolecules through substitution reactions, enabling the study of structure-activity relationships and the development of bioactive compounds.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Key Observations :

- Nitro vs. Fluoro Groups : The nitro group in the target compound enhances electrophilic aromatic substitution reactivity compared to fluorine in analogs like tert-butyl 4-bromo-2-fluorobenzoate. This makes the target compound more reactive in nucleophilic displacement reactions .

- Ester vs.

- Positional Effects : Bromine at C3 (target compound) vs. C4 (tert-butyl 4-bromo-2-fluorobenzoate) alters regioselectivity in cross-coupling reactions .

Biological Activity

tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the bromomethyl and nitro groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of 3-nitrobenzoic acid derivatives followed by esterification with tert-butanol. For instance, one method reported involves the use of t-butyldiphenylsilyl as a protecting group during synthesis, which allows for selective reactions in multi-step synthetic pathways .

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoates exhibit significant antimicrobial properties. For example, similar compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Nitrobenzoate Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Nitrobenzoate derivative A | E. coli | 4 |

| Nitrobenzoate derivative B | S. aureus | 2 |

| This compound | P. aeruginosa | TBD |

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are noteworthy. Compounds with similar structures have been shown to modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in various inflammatory diseases . The inhibition of NF-κB signaling pathways has been implicated as a mechanism through which these compounds exert their effects .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various nitrobenzoate derivatives on cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds. These studies demonstrated a significant reduction in inflammation markers following treatment with nitrobenzoate derivatives, indicating their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.